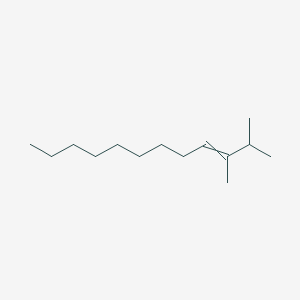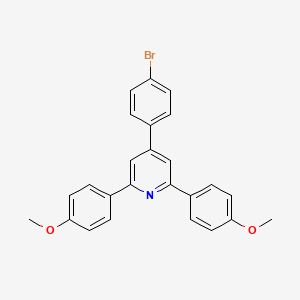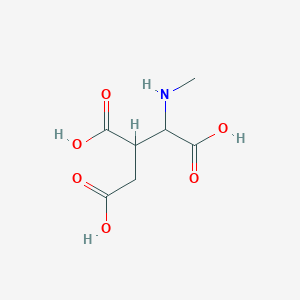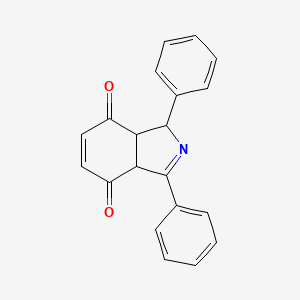![molecular formula C36H44O4Sn B14266990 Tetrakis[(2-phenylpropan-2-yl)oxy]stannane CAS No. 138694-78-7](/img/structure/B14266990.png)
Tetrakis[(2-phenylpropan-2-yl)oxy]stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis[(2-phenylpropan-2-yl)oxy]stannane is an organotin compound with the molecular formula C({36})H({44})O(_{4})Sn It is characterized by the presence of four 2-phenylpropan-2-yloxy groups attached to a central tin atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis[(2-phenylpropan-2-yl)oxy]stannane typically involves the reaction of tin(IV) chloride with 2-phenylpropan-2-ol in the presence of a base. The reaction proceeds as follows: [ \text{SnCl}_4 + 4 \text{C}9\text{H}{12}\text{O} \rightarrow \text{Sn}(\text{OC}9\text{H}{12})_4 + 4 \text{HCl} ] The reaction is usually carried out under an inert atmosphere to prevent the hydrolysis of tin(IV) chloride. The product is then purified by recrystallization or distillation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tetrakis[(2-phenylpropan-2-yl)oxy]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to lower oxidation states of tin.
Substitution: The 2-phenylpropan-2-yloxy groups can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the presence of a catalyst and are carried out under controlled temperatures.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield tin dioxide, while substitution reactions can produce a variety of organotin compounds with different ligands.
Aplicaciones Científicas De Investigación
Tetrakis[(2-phenylpropan-2-yl)oxy]stannane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of polymers and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism by which Tetrakis[(2-phenylpropan-2-yl)oxy]stannane exerts its effects is not fully understood. it is believed to interact with molecular targets through coordination with metal centers. This interaction can influence various biochemical pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- Tetrakis(2-methyl-1-oxo-1-phenyl-2-propanyl) orthosilicate
- Tetrakis(4-hydroxyphenyl)porphyrin
Uniqueness
Tetrakis[(2-phenylpropan-2-yl)oxy]stannane is unique due to its specific structure and the presence of 2-phenylpropan-2-yloxy groups
Propiedades
Número CAS |
138694-78-7 |
|---|---|
Fórmula molecular |
C36H44O4Sn |
Peso molecular |
659.4 g/mol |
Nombre IUPAC |
tetrakis(2-phenylpropan-2-yloxy)stannane |
InChI |
InChI=1S/4C9H11O.Sn/c4*1-9(2,10)8-6-4-3-5-7-8;/h4*3-7H,1-2H3;/q4*-1;+4 |
Clave InChI |
FHRSYEZORXOMJU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=CC=C1)O[Sn](OC(C)(C)C2=CC=CC=C2)(OC(C)(C)C3=CC=CC=C3)OC(C)(C)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate](/img/structure/B14266907.png)

![4,4'-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline}](/img/structure/B14266911.png)



![13-(3,6,9,15-Tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-13-yl)-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-triene](/img/structure/B14266951.png)
![2-[2-(Cyclopenta-1,3-dien-1-yl)-2-methylpropyl]pyridine](/img/structure/B14266952.png)




![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-methylsulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14266972.png)

